molecular formula C18H16N6O2S2 B2944708 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852436-98-7

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2944708
CAS RN: 852436-98-7
M. Wt: 412.49
InChI Key: XVGGANGEQKVRDX-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of triazolopyridazine . Triazolopyridazine derivatives have been studied for their potential as bromodomain inhibitors , and as potential anti-diabetic medications .


Synthesis Analysis

The synthesis of triazolopyridazine derivatives typically involves a multi-step process . For example, a family of triazolopyridazine-6-yl-substituted piperazines was synthesized in a two-step process, starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene .


Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been studied using crystallography . The binding modes of these compounds were characterized by determining the crystal structures of BD1 in complex with selected inhibitors .


Chemical Reactions Analysis

The chemical reactions involving triazolopyridazine derivatives are typically associated with their biological activity. For example, the compounds were optimized for BRD4 potency and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives have been optimized for their intended biological activity . For example, the compounds were optimized for BRD4 potency and physical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Insecticidal Applications : The synthesis of novel heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal activity against the cotton leafworm, Spodoptera littoralis, has been explored. These studies indicate potential applications in agriculture for pest control (Fadda et al., 2017).

  • Antimicrobial Activities : Research has been conducted on the synthesis and antimicrobial evaluation of novel compounds, including [1,2,4]triazolo[4,3-b]pyridazines, indicating their potential as antimicrobial agents. This highlights the possibility of utilizing these compounds in medical and pharmaceutical applications to combat microbial infections (Shamroukh & Ali, 2008).

  • Anticancer Properties : Modifications of certain [1,2,4]triazolo[4,3-b]pyridazine derivatives to enhance their anticancer effects have been investigated. This includes the study of their antiproliferative activities against various cancer cell lines, suggesting their potential in cancer therapy (Wang et al., 2015).

  • Antihistaminic and Antiasthma Agents : The preparation of [1,2,4]triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates their capacity to act as mediator release inhibitors. This indicates their utility in developing new treatments for asthma and related respiratory conditions (Medwid et al., 1990).

Structural and Chemical Analysis

  • Density Functional Theory (DFT) Calculations and XRD Analysis : Studies including DFT calculations, Hirshfeld surface analysis, and XRD techniques have been used to analyze the structures of synthesized compounds. This provides insights into their chemical properties and potential interactions with biological targets (Sallam et al., 2021).

Mechanism of Action

Triazolopyridazine derivatives have been studied for their potential as bromodomain inhibitors . Bromodomains recognize acetylated lysine for epigenetic reading, and are promising therapeutic targets for treating various diseases, including cancers . These compounds have also been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, in order to develop them as anti-diabetic medications .

Future Directions

Triazolopyridazine derivatives are a promising area of research for the development of new therapeutic agents. Future research could focus on further optimizing these compounds for specific biological activities, such as bromodomain inhibition or DPP-4 inhibition .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-2-26-13-5-3-12(4-6-13)17-22-21-14-7-8-16(23-24(14)17)28-11-15(25)20-18-19-9-10-27-18/h3-10H,2,11H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGGANGEQKVRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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